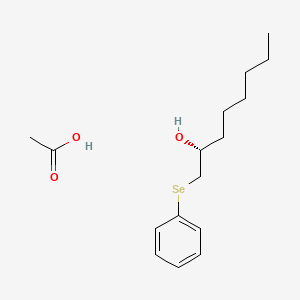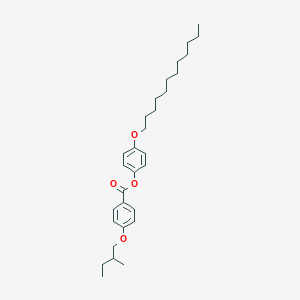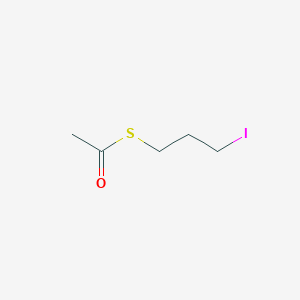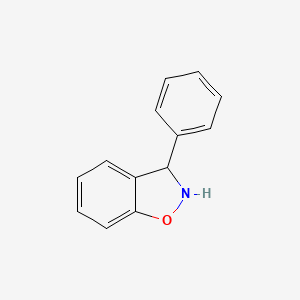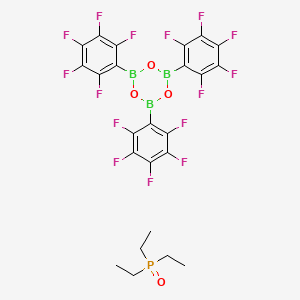![molecular formula C25H36N4O7 B12546726 N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline CAS No. 671818-12-5](/img/structure/B12546726.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: L-alanine, L-valine, 2-methylalanine, and L-proline, with a benzyloxycarbonyl protecting group attached to the N-terminus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, 2-methylalanine, is coupled to the exposed amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-valine and L-alanine.
N-terminal protection: The benzyloxycarbonyl group is attached to the N-terminus of the peptide.
Cleavage: The peptide is cleaved from the resin support using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.
Major Products
Hydrolysis: L-alanine, L-valine, 2-methylalanine, and L-proline.
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected peptide.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxycarbonyl group can protect the peptide from degradation, allowing it to reach its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-alanyl-L-proline: Similar structure but without the 2-methyl group.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-leucyl-L-proline: Similar structure but with L-leucine instead of 2-methylalanine.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-phenylalanyl-L-proline: Similar structure but with L-phenylalanine instead of 2-methylalanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is unique due to the presence of the 2-methylalanine residue, which can influence its chemical properties and biological activity. The benzyloxycarbonyl group provides additional stability and protection, making it suitable for various research applications.
Propriétés
Numéro CAS |
671818-12-5 |
|---|---|
Formule moléculaire |
C25H36N4O7 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
(2S)-1-[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O7/c1-15(2)19(21(31)28-25(4,5)23(34)29-13-9-12-18(29)22(32)33)27-20(30)16(3)26-24(35)36-14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-19H,9,12-14H2,1-5H3,(H,26,35)(H,27,30)(H,28,31)(H,32,33)/t16-,18-,19-/m0/s1 |
Clé InChI |
CTDXESLSKIDIAX-WDSOQIARSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)C(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



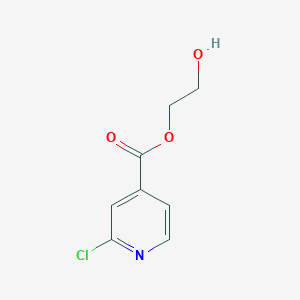

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
